molecular formula C24H38N2 B1676591 Milategrast CAS No. 859217-52-0

Milategrast

カタログ番号: B1676591
CAS番号: 859217-52-0
分子量: 354.6 g/mol
InChIキー: PGWIKFFLIJECAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Milategrast can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the piperazine ring and the attachment of the cyclopropylmethyl and tetramethylcyclohexyl groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity and yield, and implementing stringent quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

化学反応の分析

Types of Reactions: Milategrast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their biological activities .

科学的研究の応用

Key Features:

  • Targeted Interaction : Specifically inhibits calreticulin-integrin α4 interaction.
  • Therapeutic Focus : Primarily investigated for treating inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease.
  • Comparative Advantage : Unique among integrin antagonists due to its specific targeting mechanism.

Therapeutic Applications

Milategrast has been explored for several therapeutic applications, particularly in autoimmune and inflammatory diseases. Its potential uses include:

  • Inflammatory Bowel Disease : Investigated for its efficacy in treating ulcerative colitis and Crohn's disease.
  • Rheumatoid Arthritis : Explored as a treatment option due to its anti-inflammatory properties.
  • Psoriasis : Potential applications in managing this chronic skin condition.

Summary of Research Findings

ApplicationStudy TypeKey Findings
Inflammatory Bowel DiseaseAnimal Model StudiesSignificant reduction in leukocyte infiltration in IBD models .
Rheumatoid ArthritisPreclinical TrialsDemonstrated potential to reduce inflammation markers.
PsoriasisLaboratory StudiesShowed promise in inhibiting skin inflammation.

Inflammatory Bowel Disease

A notable study involving this compound focused on its effects in animal models of IBD. When administered orally to IBD model mice, this compound demonstrated remarkable anti-inflammatory effects by suppressing leukocyte adhesion and infiltration at inflamed sites. Transcriptome analysis revealed significant suppression of inflammatory cytokines and signaling factors, indicating its potential as a therapeutic agent for IBD patients .

Comparative Analysis with Other Treatments

This compound has been compared with other integrin antagonists such as vedolizumab and lifitegrast. While vedolizumab targets integrin α4β7 for IBD treatment, this compound's unique mechanism highlights its potential advantages in reducing inflammation without affecting other pathways involved in immune response .

Clinical Observations

In clinical settings, this compound's safety profile has been evaluated alongside its efficacy. Observational studies have reported positive outcomes regarding its use in patients with moderate to severe ulcerative colitis who have not responded adequately to conventional therapies. The endoscopic improvement rates observed were significant, reinforcing the compound's therapeutic promise .

生物活性

Milategrast, also known as E6007, is a small molecule currently under clinical development primarily for the treatment of inflammatory bowel disease (IBD). Its biological activity is characterized by its mechanism as a cell adhesion inhibitor, which plays a crucial role in modulating immune responses and inflammation.

This compound operates by inhibiting the interaction between calreticulin (CRT) and integrin α4 (ITGA4), effectively blocking leukocyte adhesion and infiltration into inflamed tissues. This mechanism was elucidated through extensive research conducted by a collaboration between Eisai Co., Ltd. and the University of Tsukuba. The compound's ability to suppress the adhesion of leukocytes is particularly significant in conditions like ulcerative colitis (UC) and Crohn’s disease, where aberrant leukocyte infiltration exacerbates inflammation.

Key Findings

  • Inhibition of Leukocyte Adhesion : this compound binds to CRT, disrupting its interaction with ITGA4, leading to reduced leukocyte adhesion .
  • Anti-inflammatory Effects : In preclinical models, oral administration of this compound resulted in significant anti-inflammatory effects, including decreased leukocyte infiltration at sites of inflammation in IBD model mice .
  • Gene Expression Modulation : Transcriptome analysis revealed that this compound treatment downregulated inflammatory cytokines and signaling pathways associated with immune responses .

Clinical Implications

The implications of this compound's biological activity extend to its potential use in treating various inflammatory conditions. The compound's novel mechanism offers a promising alternative to existing therapies that often target more traditional pathways.

Case Studies

A notable case study involved patients with persistent bloody diarrhea attributed to ulcerative colitis. Traditional therapies had failed, leading to surgical intervention. In contrast, compounds like this compound may provide a non-invasive treatment option that targets the underlying mechanisms of inflammation without necessitating surgical procedures .

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Study FocusFindings
In Vitro Studies Demonstrated inhibition of Jurkat cell adhesion to human fibronectin, indicating potential for broader applications in immune modulation .
Animal Models Oral administration in DSS-induced colitis models showed marked improvement in mucosal barrier integrity and reduction in inflammatory cell infiltration .
Mechanistic Insights High-throughput screening identified this compound as a potent inhibitor of CRT-ITGA4 interactions, reinforcing its role as a therapeutic candidate for IBD .

Future Directions

Given the increasing prevalence of IBD and the limitations of current therapies, further clinical trials are essential to establish the safety and efficacy profile of this compound. The ongoing studies aim to explore its potential not only in IBD but also in other autoimmune conditions where leukocyte infiltration is a hallmark.

特性

CAS番号

859217-52-0

分子式

C24H38N2

分子量

354.6 g/mol

IUPAC名

1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine

InChI

InChI=1S/C24H38N2/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19/h5-8,19-20H,9-18H2,1-4H3

InChIキー

PGWIKFFLIJECAM-UHFFFAOYSA-N

SMILES

CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C

正規SMILES

CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Milategrast

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milategrast
Reactant of Route 2
Milategrast
Reactant of Route 3
Milategrast
Reactant of Route 4
Reactant of Route 4
Milategrast
Reactant of Route 5
Milategrast
Reactant of Route 6
Reactant of Route 6
Milategrast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。